molecular formula C8H12F2O B6279505 4,4-difluoro-3,5-dimethylcyclohexan-1-one CAS No. 2243516-58-5

4,4-difluoro-3,5-dimethylcyclohexan-1-one

Cat. No.: B6279505
CAS No.: 2243516-58-5
M. Wt: 162.2
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Description

4,4-Difluoro-3,5-dimethylcyclohexan-1-one is a fluorinated organic compound with the molecular formula C8H12F2O This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3,5-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the fluorination of 3,5-dimethylcyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3,5-dimethylcyclohexanone carboxylic acid.

    Reduction: Formation of 4,4-difluoro-3,5-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3,5-dimethylcyclohexan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-3,5-dimethylcyclohexan-1-one involves its interaction with molecular targets through the fluorine atoms, which can influence the compound’s reactivity and binding affinity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanone
  • 4,4-Dimethylcyclohexanone
  • 2-Fluorocyclohexanone
  • 4-(Trifluoromethyl)cyclohexanone

Uniqueness

4,4-Difluoro-3,5-dimethylcyclohexan-1-one is unique due to the specific arrangement of fluorine and methyl groups on the cyclohexanone ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.

Properties

CAS No.

2243516-58-5

Molecular Formula

C8H12F2O

Molecular Weight

162.2

Purity

90

Origin of Product

United States

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